(E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide
Description
BenchChem offers high-quality (E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-N-[(E)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O2/c1-15-12(18-8-2-3-9-18)13(19(20)21)17-16-11-6-4-10(14)5-7-11/h4-7,16H,2-3,8-9H2,1H3/b15-12?,17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQOMBLEHJMZTF-ONENNTDASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C(=NNC1=CC=C(C=C1)Cl)[N+](=O)[O-])N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(/C(=N\NC1=CC=C(C=C1)Cl)/[N+](=O)[O-])N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide is a compound with potential biological activity, particularly in the field of medicinal chemistry. Its unique structure, featuring a pyrrolidine moiety and a chlorophenyl group, suggests possible interactions with various biological targets. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₃H₁₅ClN₄O₄
- Molecular Weight: 314.74 g/mol
The compound's structure includes:
- A chlorophenyl group that may enhance lipophilicity.
- A pyrrolidine ring which could influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain metalloproteinases, which are important in various physiological processes including tissue remodeling and inflammation.
Key Mechanisms:
- Enzyme Inhibition: The compound appears to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer progression and tissue repair.
- Cell Membrane Permeability: The presence of lipophilic groups enhances its ability to cross cell membranes, facilitating its action within cells.
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound. Below is a summary of key findings:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | MMP Inhibition | Demonstrated significant inhibition of MMP-2 activity in vitro. |
| Study 2 | Cytotoxicity | Exhibited cytotoxic effects on cancer cell lines at micromolar concentrations. |
| Study 3 | Anti-inflammatory | Reduced pro-inflammatory cytokine levels in cell culture models. |
Case Study 1: MMP Inhibition
In a study assessing the inhibitory effects on MMPs, (E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide was shown to significantly reduce MMP-2 activity through competitive inhibition. This suggests potential applications in treating conditions characterized by excessive matrix degradation, such as cancer metastasis.
Case Study 2: Cytotoxicity Against Cancer Cells
A separate investigation evaluated the cytotoxic properties of the compound against various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
